4-Chloro-4'-methyl-1,1'-biphenyl
Overview
Description
4-Chloro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11Cl It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a chlorine and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-4’-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-130°C) .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-substituted biphenyl derivatives.
Oxidation: Formation of 4-chloro-4’-carboxy-1,1’-biphenyl.
Reduction: Formation of 4-methyl-1,1’-biphenyl.
Scientific Research Applications
4-Chloro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
4-Chloro-4’-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4,4’-Dichloro-1,1’-biphenyl: Contains two chlorine atoms instead of one chlorine and one methyl group.
4,4’-Dimethyl-1,1’-biphenyl: Contains two methyl groups instead of one chlorine and one methyl group.
4-Chloro-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of a methyl group.
The uniqueness of 4-Chloro-4’-methyl-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-(4-methylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOKCUNCQZYSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374000 | |
Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19482-11-2 | |
Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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